molecular formula C50H59N9O10 B10853652 Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH2

Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH2

Cat. No.: B10853652
M. Wt: 946.1 g/mol
InChI Key: DWHRPZRXNRDAQF-GEQJWKGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ is a synthetic opioid peptide with a heptapeptide backbone containing a D-configuration phenylalanine (D-Phe) residue and norleucine (Nle) substitution. This compound targets the mu-opioid receptor (MOR), a key mediator of analgesia and opioid-related effects. Its IC₅₀ value for MOR binding is reported as 420 nM , indicating moderate affinity compared to other opioid ligands. The inclusion of D-Phe and Nle enhances metabolic stability and receptor selectivity, common strategies in peptide-based drug design to resist enzymatic degradation and improve pharmacokinetics.

Properties

Molecular Formula

C50H59N9O10

Molecular Weight

946.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C50H59N9O10/c1-2-3-17-38(48(67)59-42(27-44(62)63)50(69)57-39(45(52)64)24-30-12-6-4-7-13-30)56-49(68)41(26-33-28-53-37-18-11-10-16-35(33)37)55-43(61)29-54-47(66)40(25-31-14-8-5-9-15-31)58-46(65)36(51)23-32-19-21-34(60)22-20-32/h4-16,18-22,28,36,38-42,53,60H,2-3,17,23-27,29,51H2,1H3,(H2,52,64)(H,54,66)(H,55,61)(H,56,68)(H,57,69)(H,58,65)(H,59,67)(H,62,63)/t36-,38-,39-,40+,41-,42-/m0/s1

InChI Key

DWHRPZRXNRDAQF-GEQJWKGNSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ can be contextualized by comparing it to related peptides and opioid ligands (Table 1). Key structural and functional differences are highlighted below.

Table 1: Pharmacological Comparison of Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ and Analogues

Compound Name Structure Features Target Receptor IC₅₀/Ki (nM) Selectivity Notes Source
Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ D-Phe², Nle⁴ Mu-opioid 420 Moderate MOR affinity
Tyr-D-Phe-Gly-D-Trp-NMeNle-Asp-Phe-NH₂ D-Phe², D-Trp³, NMeNle⁴ Mu-opioid 71 Enhanced potency via D-Trp³
H-Tyr-D-Ala-Gly-Phe-NH-NH-(NMe)Phe-Asp-Nle-Trp-Ac D-Ala², NMePhe⁷, Acetylated C-terminus Mu-opioid 62 High potency; stabilized backbone
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) D-Met², His⁴, Leu⁵ Delta-opioid 1.2* Full delta selectivity
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) D-Trp⁴, Orn⁶, Penicillamine⁷ Mu-opioid 2.8 Potent MOR antagonist
SNF 8702 ([N-methyl-Nle²⁸,³¹]CCK₂₆–₃₃) Nle substitutions, nonsulfated CCK-B receptor 0.69–0.90 CCK-B selectivity (>4,000-fold)

*Ki value from binding assays.

Key Observations

Structural Determinants of Potency: Substitution of Trp³ with D-Trp (as in Tyr-D-Phe-Gly-D-Trp-NMeNle-Asp-Phe-NH₂) reduces IC₅₀ from 420 nM to 71 nM , suggesting D-configuration at position 3 enhances MOR interaction. Nle (norleucine) at position 4 improves hydrophobicity and resistance to oxidation compared to methionine, a feature shared with CCK-B ligand SNF 8702 .

Receptor Selectivity :

  • The primary compound exhibits MOR preference but lacks the delta-opioid receptor (DOR) selectivity seen in dermenkephalin, which replaces D-Phe with D-Met and introduces His/Leu residues .
  • CTOP, despite containing D-Trp, acts as a MOR antagonist (IC₅₀ = 2.8 nM) due to its penicillamine and ornithine residues, which disrupt agonism .

Functional vs.

Mechanistic and Clinical Implications

  • Metabolic Stability : The D-Phe and Nle substitutions in Tyr-D-Phe-Gly-Trp-Nle-Asp-Phe-NH₂ mirror strategies used in dermenkephalin and CTOP to resist protease cleavage, a critical factor for in vivo efficacy .
  • Therapeutic Potential: While its MOR affinity is lower than analogues like H-Tyr-D-Ala-Gly-Phe-NH-NH-(NMe)Phe-Asp-Nle-Trp-Ac (IC₅₀ = 62 nM) , the primary compound’s balance of potency and stability may suit prolonged analgesic effects with reduced tolerance.

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